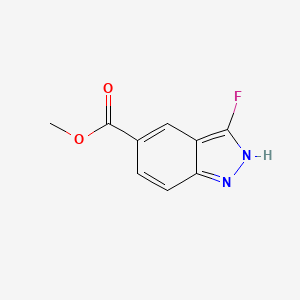

Methyl 3-fluoro-1H-indazole-5-carboxylate

Description

Significance of Indazole Scaffolds in Contemporary Chemical Research

Indazole, a nitrogen-containing heterocyclic compound, is a highly versatile and privileged scaffold in medicinal and organic chemistry. sigmaaldrich.com Its structure, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant. nih.gov This structural feature makes indazole derivatives valuable precursors for synthesizing a wide array of other heterocyclic systems. sigmaaldrich.com

The significance of the indazole core is underscored by its presence in numerous commercially available drugs and compounds currently in clinical trials. hoffmanchemicals.comaksci.com These molecules exhibit a broad spectrum of biological and pharmacological activities. nih.govchemicalbook.com For instance, indazole-containing compounds have been developed as anti-inflammatory, anti-tumor, antibacterial, and anti-HIV agents. nih.govaksci.com Several approved drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole scaffold and are used in targeted cancer therapies. labseeker.com The ability of the indazole nucleus to serve as a pharmacophore has cemented its importance in drug discovery, attracting continuous interest from researchers aiming to develop novel therapeutic agents. chemicalbook.comlabseeker.com

Research Context of Methyl 3-fluoro-1H-indazole-5-carboxylate within Indazole Derivatives

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorination can modulate physicochemical properties such as metabolic stability, bioavailability, lipophilicity, and binding affinity to target receptors. nih.govacs.org Given the established therapeutic potential of the indazole scaffold, the synthesis of fluorinated indazole derivatives is an active area of research. nih.gov

The position of the fluorine atom on the indazole ring can significantly influence the compound's potency and selectivity. nih.gov For example, studies have shown that fluorination at specific positions can dramatically enhance the inhibitory activity of indazole derivatives against certain enzymes. nih.gov this compound is situated within this context as a fluorinated derivative of an indazole carboxylic acid ester. While detailed research findings on this specific molecule are not extensively available in public literature, its structure suggests it is a valuable chemical building block. Chemical suppliers list it as a research chemical or intermediate, available for use in synthesis. hoffmanchemicals.comaksci.com Its utility can be inferred from research on related compounds, where the indazole-carboxylate framework serves as a key intermediate for creating more complex molecules for pharmaceutical and agrochemical development. chemimpex.combloomtechz.com For instance, the ester group can be hydrolyzed to a carboxylic acid or converted to an amide, providing a reactive handle for further chemical modifications. bloomtechz.com

Properties of this compound

The following table summarizes the known properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 2216747-76-9 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₉H₇FN₂O₂ | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ~95% | sigmaaldrich.com |

| InChI Key | QYMNSOZYKBZWJN-UHFFFAOYSA-N | sigmaaldrich.com |

Detailed Research Findings

Publicly accessible, peer-reviewed literature detailing the specific synthesis and application of this compound is limited. The compound is primarily available through chemical suppliers as a synthetic building block. sigmaaldrich.comhoffmanchemicals.comaksci.com However, the general synthesis and importance of closely related fluorinated indazoles are well-documented, providing a framework for understanding its potential role in research.

A common strategy for synthesizing indazoles involves the cyclization of appropriately substituted precursors. One modern method describes the synthesis of indazoles from the reaction of o-fluorobenzaldehydes with hydrazine (B178648). acs.org For ester-containing derivatives, a typical route involves the esterification of the corresponding indazole carboxylic acid. For example, the synthesis of Methyl 7-Fluoro-1H-indazole-3-carboxylate was achieved by treating 7-fluoro-1H-indazole-3-carboxylic acid with methanol (B129727) in the presence of sulfuric acid. google.com Such intermediates are crucial in drug discovery. For instance, various indazole carboxylate derivatives are used as starting materials for producing compounds with cannabinoid (CB1) receptor agonist activity, which have potential applications for treating pain and arthritis. google.com

The ester functional group in compounds like this compound is a versatile handle for further chemical modification, allowing for the construction of more complex molecules, such as those used in the development of synthetic cannabinoids or other biologically active agents. nih.goviucr.org

Structure

3D Structure

Properties

Molecular Formula |

C9H7FN2O2 |

|---|---|

Molecular Weight |

194.16 g/mol |

IUPAC Name |

methyl 3-fluoro-2H-indazole-5-carboxylate |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H,11,12) |

InChI Key |

QYMNSOZYKBZWJN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(NN=C2C=C1)F |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Methyl 3 Fluoro 1h Indazole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon atoms, confirmation of connectivity, and differentiation between potential isomers.

1D NMR (¹H, ¹³C) Chemical Shift Analysis

One-dimensional NMR provides primary information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon).

¹H NMR: The proton NMR spectrum of Methyl 3-fluoro-1H-indazole-5-carboxylate is expected to show distinct signals for each of the aromatic protons, the N-H proton, and the methyl ester protons. The broad singlet for the N-H proton can vary in chemical shift depending on the solvent and concentration. The aromatic region will be particularly informative; the fluorine atom at C3 and the ester group at C5 significantly influence the electronic environment, leading to predictable chemical shifts and coupling patterns for the protons at the C4, C6, and C7 positions. The methyl protons of the ester group will appear as a sharp singlet, typically around 3.9 ppm.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbon atom directly bonded to fluorine (C3) will exhibit a large one-bond coupling constant (¹JC-F), serving as a key identifier for its position. The chemical shifts of the other carbons in the benzene (B151609) ring are influenced by the substitution pattern, which helps in their assignment. researchgate.netresearchgate.net The carbonyl carbon of the ester and the methyl carbon will also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm), Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~13.5, broad singlet | - |

| H4 | ~8.5, singlet | ~115 |

| H6 | ~7.9, doublet | ~125 |

| H7 | ~7.7, doublet | ~112 |

| O-CH₃ | ~3.9, singlet | ~52 |

| C=O | - | ~166 |

| C3 | - | ~150 (d, ¹JC-F ≈ 240 Hz) |

| C3a | - | ~138 |

| C5 | - | ~124 |

| C7a | - | ~123 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. The multiplicity 'd' refers to a doublet.

2D NMR Techniques (COSY, NOESY, HMBC, HSQC) for Regioisomer Differentiation and Connectivity Assignments

While 1D NMR provides a foundational view, 2D NMR experiments are essential for confirming the exact connectivity and spatial relationships within the molecule, which is crucial for distinguishing this compound from its other regioisomers (e.g., 4-fluoro, 6-fluoro, or 7-fluoro isomers).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of a proton signal to its corresponding carbon signal, simplifying the analysis of both spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. In this molecule, a COSY correlation would be expected between H6 and H7, confirming their ortho relationship on the benzene portion of the indazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This can help confirm stereochemistry and spatial arrangements, such as the proximity of the H4 proton to the N-H proton.

The specific pattern of correlations observed in these 2D spectra provides a unique fingerprint for the 3-fluoro-5-carboxylate isomer, allowing for its unambiguous differentiation from other possible structural arrangements. nih.gov

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Correlated Nuclei | Information Gained |

| HSQC | H4 ↔ C4; H6 ↔ C6; H7 ↔ C7; OCH₃ ↔ OCH₃ | Assigns directly bonded C-H pairs. |

| HMBC | OCH₃ ↔ C=O | Confirms the methyl group is part of the ester. |

| HMBC | H4 ↔ C5, C3, C7a | Confirms position of H4 relative to C3 and C5. |

| HMBC | H6 ↔ C4, C5, C7a | Confirms position of H6 relative to C5 and C7a. |

| COSY | H6 ↔ H7 | Confirms the adjacent relationship of H6 and H7. |

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

LC-MS and GC-MS for Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that first separate a mixture into its components before mass analysis. For a synthesized compound like this compound, LC-MS is generally the preferred method. It would be used to:

Confirm Identity: By matching the retention time and the observed molecular ion peak with that of a pure reference standard.

Assess Purity: The chromatogram can reveal the presence of impurities, such as starting materials, byproducts, or other isomers, which would appear as separate peaks with their own mass spectra.

The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 195.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures mass with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental formula, providing definitive proof of its identity. The calculated monoisotopic mass of this compound (C₉H₇FN₂O₂) is 194.0492 Da. An experimental HRMS measurement matching this value would unambiguously confirm the elemental composition, distinguishing it from any other compound with the same nominal mass but a different atomic makeup.

Table 3: Predicted HRMS Data for this compound

| Adduct | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₉H₈FN₂O₂]⁺ | 195.0564 |

| [M+Na]⁺ | [C₉H₇FN₂O₂Na]⁺ | 217.0384 |

| [M-H]⁻ | [C₉H₆FN₂O₂]⁻ | 193.0419 |

X-ray Crystallography for Solid-State Molecular Architecture

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a successful crystallographic analysis would provide:

Unambiguous Confirmation of Constitution: It would definitively show the connectivity of all atoms and the positions of the fluorine and methyl carboxylate groups, leaving no doubt as to the isomeric form.

Precise Bond Lengths and Angles: Providing valuable electronic and steric information.

Intermolecular Interactions: It would reveal how the molecules pack together in the crystal lattice, detailing non-covalent interactions like hydrogen bonds (e.g., between the N-H of one molecule and a nitrogen or oxygen atom of a neighboring molecule) and π-π stacking between the aromatic indazole rings.

Studies on analogous structures, such as Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, show that the indazole ring system is nearly planar and that molecules often form inversion dimers through hydrogen-bond-like interactions in the crystal lattice. nih.gov Similar features would be expected for this compound, with the N-H group and the ester's carbonyl oxygen being likely participants in hydrogen bonding.

Table 4: Representative Crystallographic Data (Based on an Analogue Compound)

| Parameter | Example Value/Information |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Interactions | Hydrogen bonding, π-π stacking |

| Molecular Geometry | Near-planar indazole ring system |

Note: Data is representative of indazole carboxylate structures and is based on published data for an analogue, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. nih.gov

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable in the analysis and purification of synthetic compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for assessing purity, identifying impurities, and for preparative purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of indazole derivatives. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general methods for related indazole compounds provide a strong basis for its analysis. The purity of various substituted indazole derivatives is routinely checked using reversed-phase HPLC, often employing a C18 column. nih.gov

A typical HPLC method for a related compound, such as a substituted indole-thiazole derivative, utilized a C18 column (3.5 μm, 4.6 × 250 mm) with a mobile phase of acetonitrile (B52724) and acidified water (0.05% trifluoroacetic acid, pH = 3) in an 85:15 v/v ratio. The analysis was performed at a flow rate of 0.80 mL/min and a temperature of 25 °C, with UV detection at 348 nm. researchgate.net For other complex heterocyclic compounds, a gradient elution might be employed. For instance, a method for analyzing aminothiols involved a ZORBAX SB-C18 column with a gradient of acetonitrile and 0.1 mol/L trichloroacetic acid (pH 1.7) at a flow rate of 1 mL/min. nih.gov

These examples suggest that a reversed-phase HPLC method is the most appropriate approach for analyzing this compound. The selection of a C8 or C18 column would be suitable, with the mobile phase typically consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid to improve peak shape).

A representative HPLC method for the analysis of indazole derivatives is detailed in the table below. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Indazole Derivatives

| Parameter | Value |

|---|---|

| Instrument | Dionex Ultimate 3000 HPLC |

| Column | Kromasil C18 reversed-phase |

| Column Dimensions | 4.6 mm × 250 mm |

| Particle Size | 5 μm |

| Mobile Phase | Acetonitrile and water/buffer mixture |

| Detection | UV-Vis |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC, a high-pressure version of HPLC, utilizes columns with smaller particle sizes (<2 μm) to achieve faster analysis times, higher resolution, and improved sensitivity. While specific UPLC methods for this compound are not readily found in scientific literature, the principles are a direct extension of HPLC. Commercial suppliers of this compound and its analogs often utilize UPLC for quality control, indicating its applicability. bldpharm.combldpharm.com

A UPLC method would likely employ a sub-2 μm particle size C18 or similar reversed-phase column. The higher pressure tolerance of UPLC systems allows for higher flow rates, significantly reducing run times compared to traditional HPLC. The mobile phase composition would be similar to that used in HPLC, typically a gradient of acetonitrile or methanol (B129727) with water containing a modifier like formic acid or trifluoroacetic acid to ensure good peak symmetry and ionization for mass spectrometry detection.

Given the structural similarities to other heterocyclic compounds analyzed by UPLC, a method could be developed based on existing protocols for related structures. The primary advantages of employing UPLC for the analysis of this compound would be the increased throughput for purity checks and the enhanced resolution to separate closely related impurities.

Theoretical and Computational Chemistry Studies of Methyl 3 Fluoro 1h Indazole 5 Carboxylate and Indazole Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. For indazole derivatives, DFT calculations provide a foundational understanding of their structure and reactivity. researchgate.netnih.gov By modeling the electron density, researchers can compute a variety of molecular properties that are difficult or impossible to measure directly. Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G**, to approximate the solutions to the Schrödinger equation for the molecule. tandfonline.com

Frontier Molecular Orbitals (HOMO, LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. nih.govrsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a larger gap indicates higher stability and lower reactivity. nih.gov For indazole derivatives, the distribution and energy of these orbitals are significantly influenced by the nature and position of substituents on the bicyclic ring system. For instance, studies on various indazole analogs have shown that the HOMO and LUMO are often distributed across the entire indazole moiety. rsc.org The introduction of electron-withdrawing or electron-donating groups can modulate the energy levels of these orbitals.

Computational studies on a series of 3-carboxamide indazole derivatives revealed that specific substitutions lead to substantial HOMO-LUMO energy gaps, suggesting high stability for those compounds. nih.govrsc.org In another DFT study on 2-(5-nitro-1-H-indazol-1-yl) acetic acid, the frontier orbitals suggested a higher reactivity for one conformer (C1) over another (C2) based on its orbital energies. tandfonline.com

Table 1: Representative Frontier Molecular Orbital Data for Indazole Analogs from DFT Studies

| Compound/Analog Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Indazole Analog 8a | High | Low | Large | nih.govrsc.org |

| Indazole Analog 8c | High | Low | Large | nih.govrsc.org |

| Indazole Analog 8s | High | Low | Large | nih.govrsc.org |

| Indazole Analog 8u | Highest | Low | Small | rsc.org |

| Indazole Analog 8x | High | Low | Small | rsc.org |

| Indazole Analog 8z | High | Low | Small | rsc.org |

Note: This table presents qualitative findings from the literature. "High" and "Low" refer to the relative energy levels, while "Large" and "Small" refer to the energy gap, which correlates with stability and reactivity.

Charge Distribution and Fukui Indices

The distribution of electron charge within a molecule is fundamental to its reactivity, particularly for predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net DFT calculations can generate detailed maps of the molecular electrostatic potential (MEP), which visually represent the charge distribution. researchgate.net Furthermore, quantitative measures like atomic charges (e.g., Mulliken or Natural Bond Orbital (NBO) population analysis) and Fukui indices provide more specific predictions. researchgate.netnih.gov

Fukui indices (f) are derived from conceptual DFT and quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. substack.com There are three main types of Fukui indices:

f+ : Predicts the site for a nucleophilic attack (where an electron is accepted). substack.com

f- : Predicts the site for an electrophilic attack (where an electron is donated). substack.com

f0 : Predicts the site for a radical attack. substack.com

A higher Fukui index value on a particular atom indicates a greater propensity for that site to undergo the corresponding type of reaction. nih.gov

In a detailed study on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, NBO analysis was used to calculate the partial charges and Fukui indices for the N1 and N2 atoms of the indazole ring. nih.gov The calculations showed that the N1 atom was more electronegative and had a larger Fukui index (f-) in both its neutral and deprotonated forms. nih.gov This suggests that, in the absence of other directing factors like cation chelation, the N1 position is intrinsically more nucleophilic and thus the preferred site for electrophilic attack (e.g., alkylation). nih.gov

Table 2: Calculated Partial Charges and Fukui Indices for an Indazole Analog

| Atom | State | Partial Charge (NBO) | Fukui Index (f-) | Predicted Reactivity | Source |

|---|---|---|---|---|---|

| N1 | Neutral | More Negative | Larger | More Nucleophilic | nih.gov |

| N2 | Neutral | Less Negative | Smaller | Less Nucleophilic | nih.gov |

| N1 | Deprotonated | More Negative | Larger | More Nucleophilic | nih.gov |

| N2 | Deprotonated | Less Negative | Smaller | Less Nucleophilic | nih.gov |

Source: Adapted from findings on methyl 5-bromo-1H-indazole-3-carboxylate. nih.gov

Prediction of Spectroscopic Properties (NMR, FT-IR)

Computational chemistry provides a powerful method for predicting the spectroscopic signatures of molecules, which can be invaluable for structure confirmation and interpretation of experimental data. DFT calculations can accurately predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.govtandfonline.com

For FT-IR spectra, calculations can determine the vibrational modes of the molecule, and the resulting frequencies can be compared with experimental spectra. tandfonline.com Often, a scaling factor is applied to the calculated frequencies to account for systematic errors in the theoretical method and for effects like anharmonicity. tandfonline.com For indazole derivatives, DFT has been used to perform complete vibrational assignments, correlating specific peaks in the FT-IR spectrum to stretching or bending modes of particular functional groups, such as N-H, C=O, and C-F bonds. tandfonline.comresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental values, typically obtained in a solvent like DMSO-d6. tandfonline.com The agreement between calculated and experimental chemical shifts serves as strong evidence for the proposed molecular structure. tandfonline.com For example, in a study of 2-(5-nitro-1-H-indazol-1-yl) acetic acid, the calculated ¹H and ¹³C NMR chemical shifts were found to be consistent with the experimental spectra, confirming the identity of the synthesized compound. tandfonline.com

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for understanding the static, minimum-energy properties of molecules, Molecular Dynamics (MD) simulations provide insight into their dynamic behavior over time. youtube.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and intermolecular interactions. youtube.com

For indazole analogs, particularly those with therapeutic potential, MD simulations are often used to study their interaction and stability within the binding sites of biological targets like proteins. nih.gov A study on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) employed MD simulations to analyze the stability of the most potent compound within the protein's active site. The simulation showed that the compound maintained stable binding, validating the docking results and providing a dynamic picture of the key interactions. nih.gov Such simulations can reveal how the molecule adapts its conformation within the binding pocket and the persistence of hydrogen bonds and other interactions over time, which is crucial for drug design. youtube.com

Mechanistic Insights from Computational Modeling

Beyond predicting properties, computational modeling is a key tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. nih.gov

Reaction Pathway Elucidation

For indazoles, a common synthetic challenge is controlling the regioselectivity of reactions, such as N-alkylation, on the two different nitrogen atoms (N1 and N2). nih.gov Computational modeling has been instrumental in understanding the factors that govern this selectivity.

A study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate used DFT calculations to evaluate the reaction pathways leading to N1 and N2 substitution. nih.gov The modeling suggested that when a cesium base is used, the N1-substituted product is favored due to a chelation mechanism where the cesium cation coordinates with the N2 atom and the oxygen of the C3-ester group. This chelation stabilizes the transition state leading to the N1 product. nih.gov In the absence of such a cation, other non-covalent interactions were found to drive the formation of the N2-product. nih.gov These computational findings provide a rational basis for the experimentally observed regioselectivity and guide the choice of reaction conditions to obtain the desired isomer. nih.gov

Similarly, computational studies have been applied to understand the intramolecular Ullmann-type cyclization used to synthesize fluorinated indazoles, providing insight into the complex multi-step mechanism involving a copper catalyst. researchgate.netnih.gov

Transition State Analysis

Transition state analysis is a fundamental aspect of computational chemistry that allows for the investigation of reaction mechanisms and the determination of reaction rates. The transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. The energy difference between the reactants and the transition state is known as the activation energy, which is a critical factor in determining the kinetics of a chemical reaction.

While specific transition state analysis for the tautomerization of Methyl 3-fluoro-1H-indazole-5-carboxylate is not extensively documented in publicly available literature, general principles from computational studies on analogous systems can provide valuable insights. For instance, the tautomerization between 1H- and 2H-indazoles involves the transfer of a proton between the N1 and N2 atoms of the pyrazole (B372694) ring. This process proceeds through a high-energy transition state where the proton is partially bonded to both nitrogen atoms.

Computational methods, such as Density Functional Theory (DFT), are employed to model this process. These calculations can determine the geometry and energy of the transition state structure. For example, in the amine-imine tautomerism of 2-aminopyridines, a related heterocyclic system, the transition state for proton transfer was calculated at the B3LYP/6-311++G(d,p) level of theory and confirmed by the presence of a single imaginary frequency. nih.gov The transferred proton in the transition state exhibits a longer bond distance compared to its position in the stable tautomers. nih.gov The activation energy for such a proton transfer can be significant, often in the range of tens of kcal/mol, indicating a substantial energy barrier for the uncatalyzed reaction. nih.gov

The presence of substituents, such as the fluoro and methyl carboxylate groups in this compound, would be expected to influence the energy of the transition state. The electron-withdrawing nature of both the fluorine atom at the 3-position and the methoxycarbonyl group at the 5-position likely affects the electron density at the nitrogen atoms, thereby altering the activation barrier for proton transfer. However, without specific computational data for this molecule, these effects remain a subject for further theoretical investigation.

Investigation of Tautomerism (1H- and 2H-Indazoles) and Isomerism

Indazole and its derivatives are known to exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. nih.gov The relative stability of these tautomers is a key determinant of the compound's chemical and biological properties and can be influenced by factors such as the nature and position of substituents and the solvent environment. nih.govrsc.org

Tautomeric Stability of Indazoles

Computational studies have consistently shown that for the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. rsc.orgnih.gov The energy difference between these two forms has been calculated using various levels of theory. For example, thermodynamic internal energy calculations indicate the predominance of the 1H-indazole form. nih.gov MP2/6-31G** calculations show the 1H-tautomer to be more stable by 3.6 kcal/mol. researchgate.net This stability is often attributed to the greater aromaticity of the 1H-indazole structure compared to the quinoidal-like structure of the 2H-form.

The presence of substituents can modulate this energy difference. While in most cases the 1H-tautomer remains the more stable form, certain substituents can decrease the energy gap. researchgate.net Theoretical calculations on 52 different NH-indazoles using semi-empirical AM1 and density functional B3LYP/6-31G* levels have been performed to understand these substituent effects. researchgate.net

For this compound, the electron-withdrawing fluorine atom at the C3 position and the methyl carboxylate group at the C5 position are expected to influence the tautomeric equilibrium. While specific data for this molecule is scarce, studies on related compounds suggest that electron-withdrawing groups can impact the relative stabilities.

Below is a table summarizing the calculated energy differences for the parent indazole, providing a baseline for understanding the tautomerism in this class of compounds.

| Compound | Computational Method | Energy Difference (kcal/mol) (1H vs. 2H) | More Stable Tautomer |

| Indazole | MP2/6-31G** | 3.6 | 1H |

| Indazole | B3LYP/6-31G* | 5.3 | 1H |

Data sourced from computational studies on indazole. researchgate.net

Isomerism in Substituted Indazoles

Beyond tautomerism, the synthesis of substituted indazoles can lead to the formation of different regioisomers, particularly when alkylating the indazole nitrogen. The reaction of an NH-indazole with an alkylating agent can result in a mixture of N1- and N2-alkylated products. The ratio of these isomers is dependent on the reaction conditions, including the base and solvent used, as well as the nature of the substituents on the indazole ring.

For instance, in the synthesis of some synthetic cannabinoids with an indazole core, the alkylation of methyl indazole-3-carboxylate can suffer from poor selectivity, yielding a mixture of N1 and N2 isomers. chemrxiv.org However, methods utilizing indazole-3-carboxylic acid as the starting material have been shown to provide selective alkylation at the N1-position. chemrxiv.org

In the context of this compound, while it is defined as the 1H-tautomer, its synthesis and subsequent reactions could potentially involve isomeric forms. The electronic effects of the fluoro and carboxylate groups would play a significant role in directing the regioselectivity of such reactions.

Structure Activity Relationship Sar Investigations in Indazole Based Chemical Research

Correlating Structural Modifications of the Indazole Scaffold with Chemical Reactivity and Biological Interactions

For "Methyl 3-fluoro-1H-indazole-5-carboxylate," the substituents at positions 3 and 5 are key determinants of its potential activity. The introduction of a fluorine atom at the C3 position is a common strategy in medicinal chemistry. Fluorine's high electronegativity can alter the acidity of the N1-proton, influence the molecule's conformation, and serve as a bioisostere for a hydroxyl group or a hydrogen atom. Importantly, incorporating 3-fluoroindazole motifs has been shown to enhance metabolic stability and improve oral bioavailability in certain derivative series. nih.gov

The methyl carboxylate group (-COOCH₃) at the C5 position significantly impacts the electronic properties of the benzene (B151609) portion of the scaffold, acting as an electron-withdrawing group. stackexchange.com In biological systems, ester groups like this are often considered prodrugs, as they can undergo in vivo hydrolysis by esterases to form the corresponding carboxylic acid. nih.gov This bioactivation can alter the compound's solubility, cell permeability, and binding interactions with target proteins. The conversion from an ester to a more stable amide is a frequent optimization step to explore different binding interactions and improve metabolic stability. nih.gov

Table 1: Impact of General Structural Modifications on the Indazole Scaffold

| Modification Type | Position(s) | General Effect on Chemical/Biological Properties | Example from Research |

|---|---|---|---|

| Halogenation (e.g., Fluoro) | C3, C5, C6, C7 | Alters electronic properties, metabolic stability, and membrane permeability. Can serve as a bioisostere. | Incorporation of a 3-fluoroindazole motif was found to increase oral bioavailability in selective estrogen receptor degraders. nih.gov |

| Carboxamide/Ester Introduction | C3, C5, C6 | Provides hydrogen bonding sites, acts as a potential prodrug (ester), and influences solubility and target interaction. | Indazole-3-carboxamides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels. nih.gov |

| Alkylation/Arylation | N1, C3, C6 | Modifies lipophilicity, steric profile, and can introduce key binding motifs for specific targets like kinases. | Substitution with aryl groups at the C6 position was crucial for potent FGFR1 inhibition. nih.gov |

| Introduction of Amino Groups | C3, C5 | Acts as a key hinge-binding fragment for kinases and provides a point for further derivatization. | 3-Aminoindazole derivatives are foundational for developing potent kinase inhibitors like Entrectinib. nih.govmdpi.com |

Positional and Substituent Effects on Research Parameters

The specific placement of substituents on the indazole ring is a critical factor that governs the molecule's activity and selectivity. Even minor changes in the position of a functional group can lead to significant differences in biological outcomes.

3-Fluoro Substituent: The fluorine atom at the C3 position in "this compound" is expected to exert a strong inductive electron-withdrawing effect, which can influence the reactivity of the adjacent pyrazole (B372694) ring. The substitution of hydrogen with fluorine can enhance binding affinity by forming favorable interactions (e.g., hydrogen bonds or dipole-dipole interactions) with target proteins. Furthermore, the introduction of fluorine can block sites of metabolism, thereby increasing the compound's half-life. The addition of fluorine atoms to an aromatic ring introduces new π-orbitals that can enhance the stability of the ring system. nih.gov

5-Carboxylate Substituent: The methyl carboxylate group at the C5 position primarily functions as an electron-withdrawing group and a potential hydrogen bond acceptor. stackexchange.com Its position on the benzene ring portion of the scaffold means it is well-placed to interact with specific sub-pockets in a target's binding site. Research on other indazole derivatives has shown that substitution at the C5 and C6 positions is critical for modulating activity against various targets. nih.gov For instance, studies on nitro-substituted indazoles revealed that the position of the electron-withdrawing nitro group significantly affects the compound's reactivity and chemical properties. acs.org The C5-carboxylate can also serve as a synthetic handle, allowing for the creation of libraries of derivatives (e.g., amides) to probe structure-activity relationships further. nih.gov

Table 2: Influence of Substituent Position on Indazole Derivatives

| Position | Substituent Type | Observed Effect on Research Parameters |

|---|---|---|

| C3 | Amine, Carboxamide, Aryl | Crucial for hinge-binding in kinases. The regiochemistry of C3-carboxamides is critical for activity, with the amide linker orientation determining inhibitory potential. nih.govmdpi.com |

| C4 | Nitro, Methyl | Substitution at C4 can influence selectivity and potency. For example, 4-nitroindazole is a potent inhibitor of neuronal nitric oxide synthase. nih.gov |

| C5 | Carboxylate, Amide, Bromo | Affects interactions with outer pockets of binding sites and serves as a key point for modification to improve properties like cell permeability and potency. nih.govacs.org |

| C6 | Amine, Chloro, Methylsulfonyl | Modifications at C6 have been shown to be vital for activity against targets like indoleamine 2,3-dioxygenase 1 (IDO1) and various kinases. nih.gov |

| N1 | Alkyl, Benzyl | Substitution at N1 prevents tautomerization and allows for the introduction of groups that can occupy hydrophobic pockets in a binding site, often improving potency. nih.gov |

Design Principles for Indazole Scaffolds in Targeted Research Avenues

The design of indazole-based compounds for specific therapeutic targets follows several established principles in medicinal chemistry. The indazole nucleus is often employed as a bioisosteric replacement for other bicyclic heterocyles like indole (B1671886), offering a different hydrogen bonding pattern and dipole moment. nih.gov

A primary design strategy involves using the indazole scaffold as a "hinge-binder." The N1 and N2 atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone residues of the hinge region in many protein kinases. For example, the 1H-indazole-3-amine moiety is a well-established fragment for achieving potent kinase inhibition. mdpi.com

Another key principle is molecular hybridization, where the indazole core is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov For "this compound," its design could be rationalized as having the indazole core for primary target recognition, the 3-fluoro group for enhancing metabolic stability and binding affinity, and the 5-carboxylate group as a vector to explore interactions with a solvent-exposed region of the target or as a precursor for more complex side chains.

Fragment-based lead discovery (FBLD) is another powerful approach where small, simple indazole fragments are identified and then elaborated or "grown" into more potent leads by adding functional groups that make additional favorable interactions with the target. nih.gov

Table 3: Design Principles for Indazole Derivatives in Different Research Areas

| Research Avenue | Guiding Design Principle | Resulting Structural Feature |

|---|---|---|

| Anticancer (Kinase Inhibition) | Utilize the scaffold as a hinge-binding motif. | Often features an amine or amide at the C3 position to interact with the kinase hinge region. mdpi.com |

| Anti-inflammatory | Target protein-protein interactions or specific enzymes like CRAC channels. | Design of specific regioisomers, such as indazole-3-carboxamides, to block ion channel function. nih.gov |

| Neurodegenerative Disease | Inhibition of enzymes like monoamine oxidase B (MAO-B). | Scaffold hopping from indole to indazole to improve selectivity and potency. nih.gov |

| Antiviral (e.g., Anti-HIV) | Inhibit key viral enzymes like protease. | Introduction of diverse substituents at various positions to optimize interactions within the enzyme's active site. nih.gov |

Scaffold Optimization Strategies in Medicinal Chemistry Research

Once an initial indazole-based hit compound is identified, several optimization strategies are employed to improve its potency, selectivity, and drug-like properties. For a molecule like "this compound," these strategies would focus on systematically modifying its constituent parts.

One common strategy is the chemical elaboration of existing functional groups. The methyl ester at the C5 position is an ideal handle for creating a library of amide derivatives by reacting it with various amines. nih.gov This approach allows for the exploration of the size, charge, and hydrogen-bonding potential of the substituent at this position, which can lead to significant improvements in activity. For instance, SAR studies on indazole-3-carboxamides revealed that the nature of the amide substituent was critical for potency against CRAC channels. nih.gov

Another strategy involves positional scanning, where a key substituent is moved to different positions on the indazole ring to find the optimal location for target engagement. The fluoro group at C3 could be moved to C4, C6, or C7 to assess the impact on biological activity.

Scaffold hopping is a more advanced strategy where the core scaffold is replaced with a structurally related one to improve properties or escape patent limitations. An example is the successful transition from an indole core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2. nih.gov

Finally, quantitative structure-activity relationship (QSAR) studies and computational modeling are often used to guide the optimization process. These methods can predict how changes in a molecule's structure will affect its activity, helping to prioritize the synthesis of the most promising compounds. nih.gov

Table 4: Scaffold Optimization Strategies for Indazole-Based Compounds

| Strategy | Description | Example Application |

|---|---|---|

| Functional Group Elaboration | Modifying an existing functional group (e.g., ester to amide) to explore new interactions and improve metabolic stability. | Converting indazole esters to a series of amides to improve anticandidal activity. nih.gov |

| Systematic Substituent Variation | Replacing substituents with a range of different groups (e.g., alkyls of varying size, different halogens) to fine-tune potency. | Varying the N-substituent on a piperazine (B1678402) ring attached to the indazole core to optimize anticancer activity. nih.gov |

| Scaffold Hopping | Replacing the indazole core with a bioisosteric heterocycle (or vice-versa) to improve properties or find novel chemical space. | Moving from an indole to an indazole scaffold to develop dual MCL-1/BCL-2 inhibitors. nih.gov |

| Fragment-Based/Structure-Guided Design | Using structural information from X-ray crystallography or NMR of a target-ligand complex to guide the design of more potent analogs. | Development of potent and selective CDK8 inhibitors through medicinal chemistry optimization based on a high-throughput screening hit. nih.gov |

Applications of Methyl 3 Fluoro 1h Indazole 5 Carboxylate in Advanced Chemical Research

Utility as Molecular Building Blocks for Complex Organic Synthesis

The strategic placement of reactive functional groups on the indazole core of Methyl 3-fluoro-1H-indazole-5-carboxylate makes it a potentially valuable intermediate in multi-step organic synthesis. The N-H of the indazole ring can be alkylated or arylated, the ester can be hydrolyzed to a carboxylic acid or converted to an amide, and the fluoro group can influence the reactivity of the heterocyclic ring.

Closely related compounds, such as other halogenated and carboxylated indazoles, are frequently employed as starting materials in the construction of complex molecular architectures. For instance, derivatives of indazole-5-carboxylic acid are used in the synthesis of various biologically active compounds through coupling reactions and functional group transformations. The synthesis of related indazole compounds often involves multi-step sequences, highlighting the role of such intermediates. A practical synthesis of indazoles can be achieved through the condensation of o-fluorobenzaldehydes with hydrazine (B178648), a method that underscores the accessibility of fluorinated indazole scaffolds. acs.org

The table below lists some related indazole building blocks and their key chemical identifiers, illustrating the variety of available synthons for organic synthesis.

| Compound Name | CAS Number | Molecular Formula |

| Methyl 1H-indazole-5-carboxylate | 473416-12-5 | C₉H₈N₂O₂ |

| Methyl 6-fluoro-1H-indazole-3-carboxylate | 885279-26-5 | C₉H₇FN₂O₂ |

| 5-Fluoro-1H-indazole-3-carboxylic acid | 1077-96-9 | C₈H₅FN₂O₂ |

| Methyl 3-bromo-1H-indazole-5-carboxylate | 1086391-06-1 | C₉H₇BrN₂O₂ |

| Methyl 3-chloro-1H-indazole-5-carboxylate | 1086391-00-5 | C₉H₇ClN₂O₂ |

This table presents data for compounds structurally related to this compound, for which specific data is not widely available.

Scaffold for Exploring Novel Chemical Space in Medicinal Chemistry Research

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, binding affinity, and membrane permeability. Therefore, this compound represents a valuable scaffold for the synthesis of novel compounds in drug discovery programs.

Fluorinated indazole derivatives have shown a wide array of biological activities. For example, certain 5-fluoroindazole derivatives have been investigated for their potent anti-HIV activity. nih.gov The fluorine atom at the 5-position was found to significantly enhance the potency against the wild-type reverse transcriptase enzyme. nih.gov Furthermore, a 6-fluoroindazole derivative has been identified as a selective antagonist of the TRPA1 cation channel, demonstrating in vivo anti-inflammatory activity. nih.gov

The indazole core is also present in a number of approved drugs and clinical candidates, underscoring its therapeutic relevance. The versatility of the indazole scaffold allows for the exploration of vast chemical space by introducing various substituents at different positions of the bicyclic ring system.

The following table showcases some examples of bioactive molecules containing the indazole scaffold, demonstrating the importance of this structural motif in medicinal chemistry.

| Compound Type | Biological Target/Activity | Reference |

| 5-Fluoroindazole derivatives | Anti-HIV (NNRT inhibitors) | nih.gov |

| 6-Fluoroindazole derivative | TRPA1 antagonist (anti-inflammatory) | nih.gov |

| Indazole-containing derivatives | General review of diverse biological activities | epa.gov |

| Indole-based analogues (related heterocycles) | MAO-B inhibitors for Parkinson's disease | nih.gov |

This table provides examples of the biological activities of indazole derivatives, suggesting the potential applications of this compound in medicinal chemistry.

Research into Ligand Design and Molecular Probes

The structural rigidity of the indazole ring system, combined with the electronic properties imparted by the fluorine and methyl carboxylate groups, makes this compound an interesting candidate for the design of specific ligands and molecular probes. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions with protein targets, while the ester group provides a handle for further chemical modification, such as the attachment of fluorescent tags or biotin (B1667282) labels.

The development of selective ligands for biological targets is crucial for understanding their function and for the development of new therapeutics. The indazole scaffold has been successfully used to design potent and selective inhibitors of various enzymes. For instance, indazole-based compounds have been developed as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of dopamine (B1211576) and a target for the treatment of Parkinson's disease. nih.gov

While specific studies on this compound as a ligand or molecular probe are not readily found, the principles of rational drug design suggest its potential in this area. The combination of a hydrogen bond donor (N-H), a hydrogen bond acceptor (the ester carbonyl), and a lipophilic, electron-withdrawing fluorine atom provides a rich set of features for molecular recognition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.